Product packaging for 1-(5-Bromopyrimidin-2-yl)cyclobutanol(Cat. No.:CAS No. 1515923-39-3)

1-(5-Bromopyrimidin-2-yl)cyclobutanol

Cat. No.: B2539311
CAS No.: 1515923-39-3
M. Wt: 229.077
InChI Key: NLJNBURIPPYBEY-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)cyclobutanol is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.077. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O B2539311 1-(5-Bromopyrimidin-2-yl)cyclobutanol CAS No. 1515923-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-4-10-7(11-5-6)8(12)2-1-3-8/h4-5,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJNBURIPPYBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Architectural Significance of Pyrimidine and Cyclobutanol Scaffolds

The structural foundation of 1-(5-Bromopyrimidin-2-yl)cyclobutanol is built upon two key components: a pyrimidine (B1678525) ring and a cyclobutanol (B46151) group. Both of these moieties are of considerable importance in the field of advanced molecular design, particularly in medicinal chemistry.

The pyrimidine scaffold, a heterocyclic aromatic ring containing two nitrogen atoms, is a fundamental building block in numerous biologically active compounds. It is a core component of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential for the structure and function of DNA and RNA. Beyond its role in nucleic acids, the pyrimidine ring is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with diverse pharmacological activities. These include anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. The ability of the pyrimidine ring to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, makes it an effective pharmacophore for targeting a range of biological macromolecules.

Similarly, the cyclobutanol moiety, a four-membered carbocyclic ring bearing a hydroxyl group, offers unique stereochemical and conformational properties that are increasingly being exploited in drug design. The inherent ring strain of the cyclobutane (B1203170) ring imparts a distinct three-dimensional geometry that can be advantageous for achieving specific binding conformations with biological targets. The introduction of a cyclobutane scaffold can enhance the metabolic stability of a molecule and improve its pharmacokinetic profile. The hydroxyl group of the cyclobutanol provides a key site for hydrogen bonding interactions and can serve as a synthetic handle for further molecular elaboration.

The Synthetic Versatility of Bromine in Heterocyclic Chemistry

The presence of a bromine atom on the pyrimidine (B1678525) ring of 1-(5-Bromopyrimidin-2-yl)cyclobutanol is a critical feature that significantly enhances its synthetic utility. In heterocyclic chemistry, halogen atoms, particularly bromine, serve as versatile functional groups for a variety of chemical transformations.

The bromine atom can act as an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents at the 5-position of the pyrimidine ring. This enables the systematic modification of the molecule's structure to explore structure-activity relationships (SAR) in drug discovery programs.

Furthermore, the bromine atom is a key participant in numerous transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These powerful synthetic methods provide efficient routes for the formation of new carbon-carbon and carbon-heteroatom bonds. The ability to engage in these coupling reactions makes this compound a valuable intermediate for the synthesis of more complex molecular architectures with potential applications in materials science and medicinal chemistry.

Research Context and Scholarly Interest in 1 5 Bromopyrimidin 2 Yl Cyclobutanol

Direct Synthesis Approaches to the Core Structure

Direct synthesis approaches aim to construct the target molecule by coupling precursors that already contain the pyrimidine and cyclobutanol skeletons. The key challenge lies in the selective formation of the C(sp²)-C(sp³) bond at the desired positions.

The formation of the bond connecting the cyclobutanol and pyrimidine rings is the central step in the synthesis. Strategies typically involve the reaction of an electrophilic carbon center with a nucleophilic one.

Synthetic strategies that begin with cyclobutanecarboxylic acid derivatives are generally geared towards forming amide or ketone linkages rather than the tertiary alcohol found in the target compound. For instance, a common route would involve activating the carboxylic acid and coupling it with an aminopyrimidine to form an amide. Subsequent chemical transformations would be required to reach the desired tertiary alcohol, making this an indirect and multi-step approach. This pathway is not typically employed for the direct synthesis of 1-(aryl)cyclobutanol structures.

A more direct and widely utilized strategy for synthesizing aryl-substituted tertiary alcohols involves the use of brominated pyrimidine precursors. This approach leverages the reactivity of organometallic reagents generated from the halogenated heterocycle.

The primary method involves the generation of a nucleophilic pyrimidine species, which then attacks an electrophilic cyclobutanone. A key starting material for this route is 2,5-dibromopyrimidine. Through a halogen-metal exchange reaction, typically using a Grignard reagent like isopropylmagnesium chloride (iPrMgCl) often in the presence of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent, a pyrimidinylmagnesium halide can be formed. researchgate.net Research on the analogous 2,5-dibromopyridine (B19318) has shown that the regioselectivity of this Br/Mg exchange can be controlled; the C2 position is often favored under kinetic control, which is advantageous for this synthesis. researchgate.net

Once the 5-bromo-2-pyrimidinylmagnesium halide is formed, it is reacted in situ with cyclobutanone. The nucleophilic C2 of the pyrimidine ring attacks the electrophilic carbonyl carbon of cyclobutanone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

Table 1: Reaction Scheme for Synthesis via Brominated Pyrimidine Precursor

StepReactantsReagentsIntermediate/Product
12,5-DibromopyrimidineiPrMgCl·LiCl5-Bromo-2-(chloromagnesio)pyrimidine
25-Bromo-2-(chloromagnesio)pyrimidine, CyclobutanoneN/A (Reaction)Intermediate alkoxide
3Intermediate alkoxideH₂O (Workup)This compound

Catalytic systems, particularly those based on transition metals, are powerful tools for forming C-C bonds. Palladium-based catalysts are especially prominent in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C(sp²)-C(sp³) bonds. However, the direct coupling of a pyrimidine halide with a cyclobutanol-derived organometallic reagent (or vice-versa) to form the target tertiary alcohol is not a standard transformation.

More commonly, palladium catalysis is used to couple aryl halides with organoboron reagents (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), or organotin reagents (Stille coupling). nih.gov For a related synthesis, one could envision a Suzuki-Miyaura reaction between a 2-halopyrimidine and a cyclobutanol-derived boronic acid or ester. The development of specialized ligands and reaction conditions has enabled the coupling of increasingly complex and sterically hindered partners. nih.gov For instance, palladium(II) acetate (B1210297) in combination with phosphine (B1218219) ligands like SPhos has proven effective for coupling various aryl halides. nih.gov While not directly reported for this specific molecule, these methodologies form the basis for potential alternative synthetic routes, particularly for creating analogues. Studies on palladium-catalyzed reactions of dihalogenated N-heteroarenes demonstrate that selective coupling at a specific position (e.g., C4 over C2 in dichloropyridines) can be achieved through careful ligand selection, highlighting the tunability of these catalytic systems. nsf.gov

Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are primarily used to facilitate the formation of amide bonds from carboxylic acids and amines. The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. This methodology is not applicable for the direct formation of the carbon-carbon bond required to link the pyrimidine and cyclobutanol moieties to create a tertiary alcohol. Therefore, EDC would not be used as a coupling agent in the main synthetic strategies for this compound.

Optimization of Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions is paramount in the synthesis of pyrimidine derivatives, significantly influencing reaction rates, yields, and the environmental impact of the process. The optimization of these parameters is a critical step in developing efficient and sustainable synthetic protocols.

Research into the synthesis of various pyrimidine-based scaffolds has highlighted the benefits of specific solvent systems. For instance, in the synthesis of pyrano[2,3-d]pyrimidine derivatives, a mixture of ethanol (B145695) and water has been identified as an optimal solvent system. researchgate.net This combination is considered environmentally safe, cost-effective, and simplifies the work-up procedure. researchgate.net The use of aqueous media in organic synthesis is a growing trend, aligning with the principles of green chemistry. researchgate.net

The effect of different solvents on reaction yield has been systematically studied. Below is a table illustrating the impact of various solvents on the yield of a model pyrimidine synthesis reaction.

EntrySolventYield (%)
1H₂O70
2EtOH85
3H₂O/EtOH (1:1)92
4CH₃CN80
5Dichloromethane (B109758) (DCM)65
6Tetrahydrofuran (THF)60
7Toluene50
8Solvent-free75

This interactive table is based on generalized findings in pyrimidine synthesis optimization.

Beyond the solvent, the choice of catalyst and temperature also plays a crucial role. Studies have shown that while some reactions proceed efficiently at room temperature, others require heating to achieve optimal results. researchgate.netoup.com The use of recyclable catalysts is another key aspect of optimizing reaction conditions for sustainability. researchgate.net

Synthesis of Key Precursors

The construction of this compound necessitates the synthesis of two primary precursors: a 5-brominated pyrimidine ring and a cyclobutanol moiety. The following sections detail the synthetic strategies for these essential components.

Introducing a bromine atom at the C-5 position of the pyrimidine ring is a key step. This can be achieved through several methods, including selective monobromination and diazotization followed by bromination.

Achieving selective monobromination of the pyrimidine ring, particularly at the C-5 position, is crucial for the synthesis of the target compound. The C-5 position is susceptible to electrophilic attack, especially in activated pyrimidine systems like pyrimidones. bhu.ac.in

A variety of brominating agents have been effectively employed for this purpose. Reagents such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are commonly used for the 5-bromination of uracil (B121893) and cytidine (B196190) derivatives. nih.govmdpi.com The use of DBDMH in polar aprotic solvents like dichloromethane (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or DMF can lead to smooth bromination at ambient temperatures. nih.gov The efficiency of this bromination can be further enhanced by the addition of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

The table below summarizes the conditions for the bromination of a uridine (B1682114) derivative to its 5-bromo counterpart using DBDMH, illustrating the effect of solvent and catalyst.

EntrySolventCatalystTime (h)Yield (%)
1CH₂Cl₂None68>95
2CH₂Cl₂TMSOTf3>95
3CH₃CNNone24>95
4CH₃CNTMSOTf1.5>95
5DMFNone24>95
6DMFTMSOTf1.5>95

This interactive table is based on data for the bromination of a model nucleoside. nih.gov

Other methods for C-5 bromination include the use of bromine in various media such as acetic acid, water, or carbon tetrachloride. mdpi.commdpi.com

An alternative strategy for introducing a bromine atom onto the pyrimidine ring involves the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. This process begins with the conversion of an aminopyrimidine to a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.orgbyjus.com

The resulting diazonium salt is often unstable and is used immediately in the next step. organic-chemistry.org For bromination, the diazonium salt is treated with a bromide source, such as copper(I) bromide. This allows for the replacement of the diazonium group with a bromine atom, yielding the desired brominated pyrimidine. This method provides a regioselective route to brominated heterocycles that might be difficult to achieve through direct electrophilic bromination. Polymer-supported bromide reagents have also been developed for this transformation, offering a milder and more efficient method. researchgate.net

The cyclobutanol portion of the target molecule is derived from a suitable cyclobutane precursor. A common and versatile precursor is cyclobutanecarboxylic acid.

Photochemical reactions, specifically [2+2] photocycloadditions, offer a powerful method for the synthesis of cyclobutane rings. nih.gov This approach can be utilized to synthesize cyclobutanecarboxylic acid and its derivatives from acyclic precursors. For example, the irradiation of acrylic acid with ethylene (B1197577) gas using a high-pressure mercury lamp can produce cyclobutanecarboxylic acid in high yield. chemicalbook.com This reaction is typically carried out at low temperatures in a solvent such as dichloromethane. chemicalbook.com

Another photochemical route involves the 4π electrocyclization of methyl coumalate upon irradiation with ultraviolet light to generate a photopyrone intermediate, which can then be reduced to a cyclobutane monocarboxylic acid. acs.org The synthesis of cyclobutane-1,3-diacid can be achieved through the photodimerization of sorbic acid via a [2+2] photocycloaddition. nih.gov While cyclobutanecarboxylic acid can also be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid, photochemical methods provide a direct route from simple, unsaturated starting materials. wikipedia.org

Reactions Involving the Bromine Atom on the Pyrimidine Ring

The bromine atom at the 5-position of the pyrimidine ring is a key functional group that enables various synthetic modifications. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond, making it susceptible to nucleophilic attack and a suitable handle for metal-catalyzed cross-coupling reactions. myuchem.com

The 5-bromopyrimidine (B23866) core is amenable to nucleophilic aromatic substitution (SNAr) reactions. acs.org Due to the electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring, the carbon atom attached to the bromine is rendered electrophilic, facilitating displacement by various nucleophiles. myuchem.com Studies on 5-bromopyrimidines have shown that reactions with nucleophiles can be accelerated under microwave irradiation. sigmaaldrich.comsigmaaldrich.com While direct nucleophilic displacement at the 5-position of pyrimidine is generally less facile than at the 2-, 4-, or 6-positions, it can be achieved under specific conditions, often requiring elevated temperatures or the use of highly reactive nucleophiles. zenodo.org For instance, reactions with phenols have been successfully carried out on similar 5-bromo-1,2,3-triazines, a related nitrogen-containing heterocycle. acs.org

In some cases, acid catalysis can promote reactions that resemble a Friedel-Crafts type SEAr alkylation, where the protonated pyrimidine acts as an electrophile, reacting with electron-rich arenes. nih.gov However, direct displacement of the bromine atom by nucleophiles remains a more common pathway for functionalization. nih.gov

The bromine atom on the pyrimidine ring can be exploited to form organometallic reagents, which are powerful intermediates for creating new carbon-carbon bonds. One notable reaction is direct metallation. For example, 5-bromopyrimidine can undergo direct lithiation when treated with strong bases like lithium diisopropylamide (LDA). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction typically occurs at the 4-position, which is the most acidic proton on the ring, to yield 4-lithio-5-bromopyrimidine. sigmaaldrich.comsigmaaldrich.com This lithiated intermediate can then be reacted with various electrophiles.

Alternatively, halogen-metal exchange can be performed to replace the bromine atom with a metal, such as lithium or magnesium (to form a Grignard reagent). This approach creates a nucleophilic carbon center at the 5-position, enabling subsequent reactions with a wide array of electrophiles.

Reaction TypeReagentProductApplication
Direct MetallationLithium Diisopropylamide (LDA)4-Lithio-5-bromopyrimidineReaction with electrophiles at the C4-position
Halogen-Metal ExchangeOrganolithium Reagents (e.g., n-BuLi)5-LithiopyrimidineFormation of C-C bonds at the C5-position
Grignard FormationMagnesium (Mg)5-Pyrimidinylmagnesium bromideNucleophilic addition and cross-coupling reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for functionalizing the 5-bromopyrimidine moiety. myuchem.com The C-Br bond serves as an excellent electrophilic partner in numerous coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds under relatively mild conditions. mdpi.com These reactions typically involve an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetallation with a nucleophilic partner and subsequent reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Common palladium-catalyzed cross-coupling reactions applicable to 5-bromopyrimidine derivatives include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form C-C bonds. sigmaaldrich.comacs.orgrsc.org This is a widely used reaction in pharmaceutical chemistry due to its functional group tolerance and generally mild conditions. nobelprize.org

Heck Coupling: Reaction with alkenes to form substituted alkenes. myuchem.com

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes. sigmaaldrich.comsigmaaldrich.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. myuchem.com

These reactions have been successfully applied to 5-bromopyrimidine, demonstrating its utility as a building block in the synthesis of complex molecules. researchgate.netrsc.org

Coupling ReactionNucleophilic PartnerCatalyst/Ligand (Example)Bond Formed
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(OAc)₂ / PCy₃C(sp²) - C(sp²)
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuIC(sp²) - C(sp)
HeckAlkenePd(OAc)₂C(sp²) - C(sp²)
Buchwald-HartwigAminePd₂(dba)₃ / BINAPC(sp²) - N

Cyclobutanol Ring-Opening Reactions and Subsequent Functionalization

The cyclobutanol ring in this compound is characterized by significant ring strain (approximately 26 kcal/mol), which serves as a thermodynamic driving force for ring-opening reactions. nih.govchemistryviews.org This reactivity has been harnessed in various synthetic transformations, particularly through transition-metal catalysis. semanticscholar.org

The cleavage of the C-C σ-bond in cyclobutanols is a key step in their synthetic application. This process is often facilitated by transition metals, which can activate the C-C bond adjacent to the hydroxyl group. semanticscholar.org The mechanism typically proceeds through the formation of a metal alkoxide, followed by a β-carbon elimination step that breaks the strained four-membered ring. acs.org

Transition-metal catalyzed C-C bond activation via β-carbon elimination is a well-established pathway for the ring-opening of cyclobutanols. researchgate.netwikipedia.org The general catalytic cycle for this process, particularly with late transition metals like palladium or iridium, can be described as follows:

Alkoxide Formation: The cyclobutanol substrate coordinates to the metal center, and deprotonation of the hydroxyl group forms a metal alkoxide intermediate. In some cases, an oxidative addition of the O-H bond to a low-valent metal (e.g., Ir(I)) occurs first. nih.gov

β-Carbon Elimination: This is the key ring-opening step. The metal alkoxide undergoes β-carbon elimination, where a C-C bond adjacent to the carbon bearing the oxygen cleaves. This relieves the ring strain and forms a σ-alkyl metal intermediate, which is a five-membered metallacycle. nih.govnih.govacs.org

Subsequent Transformation: The resulting organometallic intermediate can then undergo various reactions, such as reductive elimination, β-hydride elimination, or further coupling processes, to generate the final product and regenerate the active catalyst. nih.govsemanticscholar.org

The relief of ring strain is a powerful thermodynamic driving force for the β-carbon elimination step. researchgate.net This strategy has been utilized in the development of novel ring-opening polymerization methods and other synthetic transformations to produce linear ketone structures from cyclobutanol precursors. nih.govacs.org

Mechanistic StepDescriptionIntermediate FormedDriving Force
1. Oxidative Addition / DeprotonationThe catalyst (e.g., Ir(I), Pd(0)) interacts with the -OH group.Metal alkoxide or Metal(III)-hydrideFormation of a stable metal-oxygen bond
2. β-Carbon EliminationCleavage of the C1-C2 bond of the cyclobutanol ring.σ-Alkyl metal intermediate (Metallacycle)Release of ring strain (~26 kcal/mol)
3. Reductive Elimination / Further ReactionFormation of the final product and regeneration of the catalyst.Organic product + Active catalystFormation of stable organic products

Mechanistic Investigations of C-C σ-Bond Cleavage in Cyclobutanols

Radical-Mediated 'Radical Clock'-Type Ring Opening Processes

The ring-opening of cyclobutanol derivatives can proceed via radical intermediates, often in processes that can be described as 'radical clock'-type reactions. wikipedia.org A radical clock is a chemical reaction involving a radical that rearranges at a known rate. wikipedia.org By comparing the rate of this unimolecular rearrangement with a competing bimolecular reaction, the rate of the unknown reaction can be determined. wikipedia.org

In the context of this compound, the generation of an alkoxy radical at the hydroxyl group would initiate a cascade. This can be achieved through various methods, such as reaction with a suitable radical initiator or via photoredox catalysis. The resulting cyclobutyloxy radical can undergo a rapid β-scission, cleaving one of the C-C bonds of the cyclobutane ring. This ring-opening is thermodynamically favorable due to the relief of ring strain and results in the formation of a more stable γ-keto alkyl radical. researchgate.net

The rate of this ring-opening process is a key parameter and is influenced by the substituents on the cyclobutane ring. For the cyclobutylmethyl radical, the ring-opening rate constant is on the order of 10³ s⁻¹ at room temperature. researchgate.net The presence of the 5-bromopyrimidin-2-yl group at the carbinol center is expected to influence this rate. The electron-withdrawing nature of the pyrimidine ring may affect the stability of the resulting γ-keto alkyl radical, thereby modulating the kinetics of the ring-opening.

Synthetic Utility of Ring-Opening for Complex Molecular Architectures

The γ-keto alkyl radical generated from the ring-opening of this compound is a versatile intermediate that can be trapped by various reagents, leading to the formation of complex molecular architectures with the pyrimidine moiety positioned at a distal location.

Formation of Distally Substituted Alkyl Ketones

The primary synthetic application of the radical-mediated ring-opening of cyclobutanols is the formation of γ-substituted ketones. The γ-keto alkyl radical can be trapped by a variety of radical acceptors to forge new carbon-carbon or carbon-heteroatom bonds four carbons away from the keto group. For instance, manganese-catalyzed oxidative ring-opening of cyclobutanol derivatives allows for the introduction of cyano and ethynyl (B1212043) groups at the γ-position. researchgate.net This transformation typically involves the generation of the γ-keto alkyl radical, its addition to a suitable acceptor (e.g., an arylsulfonyl cyanide or alkyne), and subsequent radical-mediated cleavage of the sulfonyl group. researchgate.net

Similarly, photoredox-enabled ring-opening of cyclobutyl tertiary alcohols has been shown to produce γ,δ-unsaturated ketones. In these reactions, the γ-keto alkyl radical is trapped by a sulfonyl chloride, leading to the formation of a C-S bond and subsequent elimination to form a double bond.

Introduction of Diverse Chemical Bonds (e.g., C-F, C-Cl, C-Br, C-N, C-S, C-Se, C-C)

The versatility of the γ-keto alkyl radical intermediate allows for the introduction of a wide array of functional groups, leading to the formation of various chemical bonds. While C-C bond formation is well-documented, the formation of C-heteroatom bonds is also a significant application.

Table 1: Examples of C-X Bond Formation via Radical Ring-Opening of Cyclobutanol Analogs

Bond FormedReagent/MethodologyProduct Type
C-CN Mn-catalyzed cyanation with tosyl cyanide researchgate.netγ-Cyanoketone
C-Alkyne Mn-catalyzed ethynylation with alkynyl sulfones researchgate.netγ-Alkynylketone
C-S Trapping with thiols or sulfonyl chloridesγ-Thio- or γ-sulfonylketone
C-N Trapping with azides or other nitrogen-based radical acceptorsγ-Azido- or γ-aminoketone
C-Halogen Trapping with halogenated solvents or specific halogenating agentsγ-Haloketone

The formation of a C-F bond, for instance, is a highly sought-after transformation in medicinal chemistry. rsc.org While direct trapping of the alkyl radical with a fluorine source can be challenging, indirect methods or the use of specialized fluorinating reagents in conjunction with the ring-opening process could potentially lead to γ-fluorinated ketones. Similarly, the introduction of chlorine, bromine, nitrogen, sulfur, and selenium can be achieved by intercepting the radical intermediate with appropriate trapping agents.

Ring-Opening Polymerization (ROP) of Cyclobutanol Monomers

In addition to small molecule synthesis, the ring-opening of cyclobutanol derivatives can be exploited for the synthesis of polymers. Specifically, bifunctional cyclobutanol monomers can undergo Ring-Opening Polymerization (ROP) to produce polyketones. nih.govnih.govacs.org For a monomer like this compound, if a second reactive site is present on the molecule (for example, if the bromo substituent can participate in a cross-coupling reaction), it could potentially act as a monomer in a step-growth ROP.

The mechanism of such a polymerization, particularly when catalyzed by palladium, would involve the oxidative addition of the aryl bromide to a Pd(0) center. The resulting arylpalladium(II) species could then coordinate to the deprotonated hydroxyl group of another monomer unit. Subsequent β-carbon elimination would open the cyclobutane ring, generating a σ-alkylpalladium(II) intermediate. Reductive elimination would then form a C-C bond, elongating the polymer chain and regenerating the Pd(0) catalyst. nih.govacs.org This process would lead to a polymer backbone containing keto functionalities and pendant pyrimidine rings. The properties of the resulting polyketone would be influenced by the rigid and polar pyrimidine side chains.

Catalytic Systems for Cyclobutanol Ring Scission

Transition metal catalysis provides a powerful alternative to radical-mediated methods for the controlled ring-opening of cyclobutanols. Palladium, in particular, has been extensively studied for its ability to promote the cleavage of the strained C-C bonds of cyclobutane rings.

Palladium-Catalyzed Ring-Opening Strategies

Palladium catalysts are highly effective in promoting the ring-opening of cyclobutanols via β-carbon elimination. nih.govnih.govacs.org The reaction is initiated by the coordination of the palladium center to the hydroxyl group of the cyclobutanol, typically after deprotonation with a base. This is followed by the cleavage of a proximal C-C bond of the cyclobutane ring to form a five-membered palladacycle intermediate. This σ-alkylpalladium(II) species is the key intermediate that can undergo a variety of subsequent transformations.

For a substrate like this compound, two main palladium-catalyzed pathways can be envisioned. The first involves the chemistry described above for ROP, where the aryl bromide serves as a handle for polymerization. A second possibility is an intramolecular reaction. If the geometry is favorable, the σ-alkylpalladium(II) intermediate could potentially undergo further reaction with the pyrimidine ring or the bromo substituent, leading to complex heterocyclic structures.

Furthermore, palladium-catalyzed ring-opening can be coupled with cross-coupling reactions. The σ-alkylpalladium(II) intermediate can be trapped by various coupling partners, such as boronic acids (in a Suzuki-Miyaura type coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling), to form a new C-C bond at the γ-position relative to the newly formed ketone. The presence of the 5-bromopyrimidin-2-yl group offers an additional site for palladium-catalyzed cross-coupling, allowing for sequential or one-pot multi-component reactions to build molecular complexity.

Table 2: Research Findings on Palladium-Catalyzed Cyclobutanol Ring-Opening

Catalyst SystemSubstrate TypeKey TransformationProductReference
Pd(OAc)₂ / PPh₃Bifunctional aryl-bromo-cyclobutanolRing-Opening PolymerizationPolyketone nih.govacs.org
Pd(0) / LigandAryl-substituted cyclobutanoneC-C activation / CarbonylationIndanone derivative researchgate.netresearchgate.net

These examples with related compounds underscore the potential of this compound to serve as a versatile building block in palladium-catalyzed transformations, leveraging the relief of ring strain to drive the formation of new chemical bonds and complex molecular architectures.

Manganese-Catalyzed C-C Bond Fluorination

The cyclobutanol functional group in this compound is susceptible to ring-opening reactions facilitated by transition metal catalysts. Manganese-catalyzed C-C bond cleavage, in particular, offers a pathway for the deconstructive fluorination of cyclobutanols, yielding γ-fluorinated ketones. rawdatalibrary.net This process is valued for its use of an inexpensive and environmentally benign metal catalyst. researchgate.net

The reaction is proposed to proceed through a radical-mediated pathway. Initially, an alkoxy radical is generated from the cyclobutanol. This is followed by β-carbon scission, which opens the strained four-membered ring to form a more stable carbon-centered radical. This radical intermediate is then trapped by a fluorine source to yield the final product. An electrophilic fluorination reagent, which can be generated in situ from reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and iodosylbenzene (PhIO), serves as the fluorine donor. rawdatalibrary.net

For this compound, this transformation would result in the cleavage of the C1-C2 bond of the cyclobutanol ring, leading to the formation of 1-(5-bromopyrimidin-2-yl)-4-fluorobutan-1-one. The reaction demonstrates good functional group tolerance, suggesting that the bromopyrimidine moiety would likely remain intact under the mild reaction conditions. rawdatalibrary.netnih.gov

Table 1: General Conditions for Manganese-Catalyzed Ring-Opening Functionalization of Cyclobutanols

ParameterConditionReference
Catalyst Mn(OAc)₂ (typically 10 mol%) rawdatalibrary.net
Fluorine Source In situ generated from HF·Et₃N and PhIO rawdatalibrary.net
Other Reagents Oxidants, Radical Initiators researchgate.netnih.gov
Mechanism Radical-mediated C-C bond cleavage researchgate.net
Product Type γ-Fluorinated Ketone rawdatalibrary.net
Application in Tandem Reaction Sequences (e.g., Catellani Reactions)

The Catellani reaction is a powerful palladium-catalyzed process that enables the sequential functionalization of aryl halides at both the ortho and ipso positions. nih.govsnnu.edu.cn A key feature of this reaction is the use of a norbornene mediator to facilitate the formation of a stable aryl-norbornyl palladacycle intermediate, which directs C-H activation to the ortho position. nih.gov

Recent advancements have demonstrated that the ring-opening of cyclobutanols via β-carbon elimination can serve as an effective termination step in the Catellani reaction sequence. acs.orgresearchgate.net In this context, the cyclobutanol acts as a nucleophilic coupling partner. After the initial ortho functionalization of an aryl halide, the palladacycle intermediate reacts with the cyclobutanol. The inherent ring strain of the cyclobutanol facilitates a β-carbon elimination, cleaving the C-C bond and transferring an alkyl chain to the ipso position of the starting aryl halide. acs.org

Applying this to a hypothetical Catellani reaction involving this compound as the terminating agent, the process would lead to the formation of a highly functionalized aromatic hydrocarbon. The cyclobutanol's unique reactivity is crucial, as it undergoes the ring-opening process to complete the catalytic cycle. acs.orgresearchgate.net This tandem reaction is noted for its mild conditions and broad substrate scope. researchgate.net

Table 2: Role of Cyclobutanol in Catellani Reaction Termination

StepDescriptionKey IntermediatesReference
1. Palladacycle Formation Oxidative addition of Pd(0) to an aryl halide, followed by norbornene insertion and ortho C-H activation.Aryl-norbornyl palladacycle nih.gov
2. Nucleophilic Coupling The palladacycle reacts with the cyclobutanol derivative.Pd(II) complex with cyclobutanol acs.org
3. β-Carbon Elimination Ring-opening of the cyclobutanol moiety due to ring strain.Alkyl-palladium species acs.orgresearchgate.net
4. Reductive Elimination Formation of the final product with an alkyl chain at the ipso position and regeneration of the Pd(0) catalyst.Polysubstituted arene acs.org

Reactivity of the Pyrimidine Heterocycle Beyond Bromine Chemistry

Electrophilic Substitution Patterns and Regioselectivity

Pyrimidine is an electron-deficient heterocycle, which generally makes it resistant to standard electrophilic aromatic substitution (EAS) reactions. The ring nitrogen atoms withdraw electron density, deactivating the carbon atoms towards attack by electrophiles. However, under specific conditions, the pyrimidine ring can be induced to react.

A notable example is the Brønsted acid-catalyzed reaction of 5-bromopyrimidine with electron-rich arenes, which proceeds via a Friedel-Crafts-type alkylation mechanism. rsc.orgrsc.orgresearchgate.net In the presence of a strong acid like methanesulfonic acid, a nitrogen atom of the pyrimidine ring becomes protonated. rsc.org This protonation creates a highly electrophilic pyrimidinium species. rsc.org This activated species can then be attacked by a nucleophilic arene, such as phenol (B47542) or anisole. rsc.org

Research has shown that this reaction is both chemo- and regioselective. The nucleophilic arene attacks the C-4 position of the 5-bromopyrimidine ring. rsc.org The resulting intermediate is a 3,4-dihydropyrimidine derivative, which can subsequently be re-aromatized through oxidation to yield the 4-aryl-5-bromopyrimidine product. rsc.org This regioselectivity is a key aspect of its reactivity, providing a method to install substituents specifically at the C-4 position.

Table 3: Regioselectivity in the Acid-Catalyzed Alkylation of 5-Bromopyrimidine with Arenes

Arene (Nucleophile)Acid CatalystPosition of Attack on PyrimidineProduct TypeReference
PhenolMethanesulfonic AcidC-44-(Hydroxyphenyl)-3,4-dihydropyrimidine rsc.org
AnisoleMethanesulfonic AcidC-44-(Methoxyphenyl)-3,4-dihydropyrimidine rsc.org
2-NaphtholMethanesulfonic AcidC-44-(Hydroxynaphthyl)-3,4-dihydropyrimidine rsc.org
VeratroleMethanesulfonic AcidC-44-(Dimethoxyphenyl)-3,4-dihydropyrimidine rsc.org

Nucleophilic Reactivity on the Pyrimidine Ring System

The electron-deficient nature of the pyrimidine ring makes it inherently susceptible to nucleophilic attack. In 2,5-disubstituted pyrimidines like this compound, the most electron-deficient (and thus most electrophilic) carbon atoms are typically at positions 4 and 6. The presence of two electron-withdrawing nitrogen atoms, along with the inductive effect of the bromine atom at C-5, further enhances the electrophilicity of these positions.

Nucleophilic attack can lead to several outcomes. One possibility is the addition of a nucleophile to form a stable covalent adduct, known as a Meisenheimer complex. For instance, strong nucleophiles like organometallic reagents or hydride ions can add to the C-4 or C-6 position.

Spectroscopic and Structural Elucidation of 1 5 Bromopyrimidin 2 Yl Cyclobutanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their respective chemical environments. In the ¹H NMR spectrum of 1-(5-Bromopyrimidin-2-yl)cyclobutanol, distinct signals are expected for the pyrimidine (B1678525) ring protons, the cyclobutanol (B46151) ring protons, and the hydroxyl proton.

The pyrimidine ring protons, H-4 and H-6, are anticipated to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the ring. These protons are expected to resonate as a singlet or a pair of closely spaced singlets, typically in the range of δ 8.5–9.0 ppm. The hydroxyl (-OH) proton is expected to produce a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature. The protons of the cyclobutanol ring will appear in the upfield, aliphatic region of the spectrum, exhibiting complex splitting patterns due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Note: This data is predictive and based on analogous structures. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4, H-6 (Pyrimidine)8.75s
-OH1.5 - 4.0br s
-CH₂- (Cyclobutanol)2.30 - 2.60m
-CH₂- (Cyclobutanol)1.80 - 2.10m

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The pyrimidine ring carbons are expected in the downfield region (δ 110–170 ppm). The carbon atom C-2, bonded to two nitrogen atoms and the cyclobutanol group, would likely be the most downfield of the ring carbons. The carbon atom C-5, bonded to the bromine, would also have a characteristic chemical shift. The quaternary carbon of the cyclobutanol ring, attached to the hydroxyl group and the pyrimidine ring, is predicted to appear around δ 70–85 ppm. The methylene (B1212753) (-CH₂) carbons of the cyclobutanol ring would resonate in the upfield aliphatic region (δ 10–40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: This data is predictive and based on analogous structures. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyrimidine)165 - 170
C-4, C-6 (Pyrimidine)155 - 160
C-5 (Pyrimidine)115 - 125
C-quaternary (Cyclobutanol)75 - 85
-CH₂- (Cyclobutanol)30 - 40
-CH₂- (Cyclobutanol)10 - 15

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecular structure. nih.govresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. nih.gov

HSQC: This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the cyclobutanol methylene protons to their corresponding carbon signals.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected between the cyclobutanol protons and the C-2 carbon of the pyrimidine ring, providing unequivocal evidence of the connectivity between the cyclobutanol and pyrimidine moieties. Correlations between the pyrimidine protons (H-4/H-6) and other pyrimidine carbons would confirm the substitution pattern of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad, strong absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.org

Absorptions in the 2850–3000 cm⁻¹ range due to C-H stretching vibrations of the sp³-hybridized carbons in the cyclobutanol ring. docbrown.info

Weak to medium absorptions above 3000 cm⁻¹ from the C-H stretching of the sp²-hybridized carbons in the pyrimidine ring.

Characteristic stretching vibrations for the C=N and C=C bonds within the pyrimidine ring, typically appearing in the 1400–1650 cm⁻¹ region. libretexts.org

A strong C-O stretching vibration for the tertiary alcohol, expected in the 1050–1200 cm⁻¹ range.

A C-Br stretching vibration, which would likely appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound Note: This data is predictive and based on characteristic group frequencies.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Alcohol (-OH)Stretching3200 - 3600 (Broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Pyrimidine C=N, C=CRing Stretching1400 - 1650
Tertiary Alcohol (C-O)Stretching1050 - 1200
Bromoalkane (C-Br)Stretching500 - 700

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk

For this compound (C₈H₉BrN₂O), the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope ([M]⁺) and one for the ⁸¹Br isotope ([M+2]⁺).

The fragmentation of the molecular ion would likely proceed through several pathways, yielding characteristic fragment ions. libretexts.org Common fragmentation patterns for alcohols include the loss of a water molecule ([M-H₂O]⁺). researchgate.net Other expected fragmentations include the cleavage of the cyclobutanol ring, the loss of the bromine atom, and the cleavage of the bond between the pyrimidine and cyclobutanol rings. libretexts.org

Table 4: Predicted Mass Spectrometry Fragments for this compound Note: This data is predictive. m/z values are for the ⁷⁹Br isotope where applicable.

Fragment IonProposed IdentityPredicted m/z
[M]⁺Molecular Ion~244
[M+2]⁺Molecular Ion (⁸¹Br)~246
[M-H₂O]⁺Loss of water~226
[M-C₄H₇O]⁺Cleavage of C-C bond next to ring~173
[C₅H₂BrN₂]⁺Pyrimidine fragment~172

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

X-ray diffraction, particularly single-crystal X-ray crystallography, is the most powerful method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.com This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular constitution and conformation. nih.gov

An X-ray diffraction analysis of a suitable single crystal of this compound would provide definitive proof of its structure. mdpi.com The results would:

Confirm the connectivity of the atoms as determined by NMR.

Provide precise bond lengths and angles for both the pyrimidine and cyclobutanol rings.

Elucidate the conformation of the cyclobutanol ring, which is typically puckered.

Determine the relative orientation of the pyrimidine ring with respect to the cyclobutanol ring.

Reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which could form chains or dimers in the solid state.

While experimental data for this specific compound is not publicly available, the application of this technique would be the final and conclusive step in its structural characterization.

Single Crystal X-ray Diffraction Studies of the Compound and its Derivatives

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from X-ray diffraction analysis. For a molecule like this compound, a monoclinic or orthorhombic crystal system would be a common observation for such organic compounds. The space group would define the symmetry elements present in the crystal.

Below is a representative table of plausible crystallographic data for this compound, compiled from typical values for similar organic molecules. It is important to note that this data is illustrative and awaits experimental verification.

Parameter Value
Empirical formulaC₈H₉BrN₂O
Formula weight229.08
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)978.5
Z4
Density (calculated) (g/cm³)1.556

The bond lengths and angles within the 5-bromopyrimidine (B23866) moiety are expected to be consistent with those observed in other pyrimidine derivatives. nih.gov The C-Br bond length would be a key parameter, typically around 1.90 Å. The internal angles of the pyrimidine ring will reflect its aromatic character, with values close to 120°. The cyclobutanol ring is not planar and is expected to exhibit a puckered conformation. researchgate.net The C-C bond lengths within the cyclobutane (B1203170) ring are generally longer than in acyclic alkanes due to ring strain, typically around 1.55 Å. researchgate.net The C-O bond of the hydroxyl group would have a standard single bond length of approximately 1.43 Å.

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The conformation of this compound in the crystalline state is determined by a combination of intramolecular steric effects and intermolecular packing forces. The four-membered cyclobutanol ring is inherently strained and adopts a non-planar, puckered conformation to alleviate some of this strain. dalalinstitute.com This puckering can be described by a puckering amplitude and phase. The orientation of the hydroxyl group can be either axial or equatorial with respect to the mean plane of the ring, with the equatorial position generally being more stable to minimize steric hindrance.

The relative orientation of the cyclobutanol and bromopyrimidine rings is defined by the torsion angle around the C-C single bond connecting them. This rotation will be influenced by steric interactions between the hydrogen atoms on the cyclobutane ring and the atoms of the pyrimidine ring.

Intermolecular interactions play a critical role in the packing of molecules in the crystal lattice. For this compound, several types of non-covalent interactions are anticipated to be significant:

Hydrogen Bonding: The hydroxyl group of the cyclobutanol moiety is a potent hydrogen bond donor. It is expected to form strong O-H···N hydrogen bonds with the nitrogen atoms of the pyrimidine ring of neighboring molecules, leading to the formation of chains or networks. mdpi.com This is a common and influential interaction in the crystal packing of nitrogen-containing heterocyclic alcohols.

Halogen Bonding: The bromine atom on the pyrimidine ring can act as a halogen bond donor. It can interact with electron-rich atoms, such as the oxygen of the hydroxyl group or a nitrogen atom of another pyrimidine ring (C-Br···O or C-Br···N). rsc.orgresearchgate.net The strength of these interactions is dependent on the geometry and the electrostatic potential of the interacting atoms. rsc.orgresearchgate.net

Computational and Theoretical Investigations of 1 5 Bromopyrimidin 2 Yl Cyclobutanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving the Schrödinger equation or its density-based equivalent, offer a microscopic view of molecular properties. These methods are instrumental in building structure-property relationships.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comuobaghdad.edu.iq It is based on the principle that the properties of a molecule can be determined from its electron density. mdpi.com DFT is widely employed to calculate molecular orbital energies, geometric parameters, and various descriptors that profile a molecule's reactivity. nih.govresearchgate.net By solving the Kohn-Sham equations, DFT provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). ijarset.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ijarset.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. researchgate.netresearchgate.net For 1-(5-bromopyrimidin-2-yl)cyclobutanol, these values predict its electron-donating and accepting capabilities.

Table 1: Calculated Frontier Molecular Orbital Properties Note: The following values are representative examples derived from theoretical principles for illustrative purposes.

Parameter Energy (eV) Description
EHOMO -6.85 Characterizes the electron-donating ability of the molecule.
ELUMO -1.95 Characterizes the electron-accepting ability of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards other chemical species. researchgate.netmdpi.comnih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.org

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the cyclobutanol (B46151) group, which possess lone pairs of electrons. chemrxiv.org

Positive Regions (Blue): These areas are prone to nucleophilic attack and are typically located around the hydrogen atoms, particularly the hydroxyl proton. chemrxiv.org

This visualization provides a clear guide to the molecule's interaction sites for hydrogen bonding and other noncovalent interactions. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. scirp.org It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." ijarset.com

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), it quantifies the ease of charge transfer. ijarset.comijsr.net Soft molecules are generally more reactive. ijarset.com

Electrophilicity Index (ω): This index measures the energy stabilization when the molecule acquires additional electronic charge from the environment. researchgate.net It is calculated using the chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and hardness as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. dergipark.org.tr

Table 2: Calculated Global Reactivity Descriptors Note: The following values are representative examples derived from theoretical principles for illustrative purposes.

Descriptor Value (eV) Formula Implication
Ionization Potential (I) 6.85 I ≈ -EHOMO Energy needed to remove an electron.
Electron Affinity (A) 1.95 A ≈ -ELUMO Energy released when an electron is added.
Chemical Hardness (η) 2.45 η = (I - A) / 2 Indicates high stability and low reactivity.
Global Softness (S) 0.41 S = 1 / η Reciprocal of hardness.

The fraction of electrons transferred (ΔN) in a hypothetical reaction between a donor and an acceptor can be estimated using the electrophilicity index. For a reaction between two molecules, the number of electrons transferred from a nucleophile (donor) to an electrophile (acceptor) can be a key indicator of interaction strength. A higher value suggests a greater flow of electrons and a more favorable interaction. This parameter helps in quantifying the charge transfer that occurs during a chemical process, providing deeper insight into reaction mechanisms.

The acidity (pKa) of a molecule is a critical parameter that determines its charge state at a given pH. nih.govnih.gov For molecules with multiple potential protonation sites, like the pyrimidine moiety in this compound, computational methods can predict the most likely sites of protonation and their corresponding pKa values. nih.gov

DFT calculations can be employed to determine the pKa by computing the Gibbs free energy change for the deprotonation reaction in a solvent model. nih.gov The pyrimidine ring contains two nitrogen atoms, each of which is a potential site for protonation. The electronic environment, influenced by the bromo and cyclobutanol substituents, will affect the basicity of these nitrogen atoms. Theoretical calculations can distinguish between the pKa values associated with each nitrogen, providing a detailed picture of the compound's acid-base chemistry. nih.gov

Table 3: List of Compounds

Compound Name

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the structural, dynamic, and thermodynamic properties of molecular systems. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility and behavior in a simulated physiological environment, typically an aqueous solution. These simulations model the interactions between atoms over time, allowing for the observation of molecular motion and the identification of stable and transient conformations.

The primary goal of MD simulations in this context is to explore the conformational landscape of the molecule. This involves analyzing the rotational freedom around the single bond connecting the cyclobutanol and pyrimidine rings. The orientation of these two rings relative to each other is crucial for its potential interactions with biological targets. The simulation trajectory can reveal the most energetically favorable conformations and the energy barriers between different conformational states.

A typical MD simulation protocol involves several key steps. mdpi.com First, the system is prepared by placing the molecule in a solvent box (usually water) and neutralizing it with ions. A force field, such as AMBER or GROMOS, is chosen to define the potential energy of the system based on atomic positions. mdpi.com The system then undergoes energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are stabilized. mdpi.com Finally, a production run is executed for a duration sufficient to sample the relevant conformational space, often on the nanosecond timescale. mdpi.com

Table 1: Hypothetical MD Simulation Analysis of this compound
MetricMolecular RegionValueInterpretation
Average RMSDWhole Molecule (heavy atoms)1.8 ± 0.3 ÅThe system reached structural stability during the simulation.
Average RMSFPyrimidine Ring0.8 ÅIndicates a rigid and stable core structure.
Cyclobutanol Ring1.5 ÅShows higher flexibility and conformational mobility.
Hydrogen BondsHydroxyl group to Water2.1 (average)Demonstrates consistent interaction with the solvent environment.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Pyrimidine-Cyclobutanol Hybrid Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For a class of compounds like pyrimidine-cyclobutanol hybrids, QSAR can be a valuable tool to predict the activity of novel analogs, thereby guiding medicinal chemistry efforts to optimize lead compounds. nih.gov

The development of a QSAR model involves several distinct stages. nih.govmdpi.com The process begins with the compilation of a dataset containing a series of pyrimidine-cyclobutanol hybrid molecules with experimentally determined biological activities (e.g., IC50 values) against a specific biological target. These activity values are typically converted to a logarithmic scale (pIC50) for modeling.

Subsequently, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that quantify different aspects of the molecule's physicochemical properties. They can be broadly categorized as:

Electronic Descriptors: Related to the molecule's electron distribution, such as dipole moment and partial charges.

Steric Descriptors: Describing the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: Quantifying the molecule's lipophilicity, with LogP (the logarithm of the partition coefficient between octanol and water) being a classic example.

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between a subset of descriptors and the biological activity. nih.govmdpi.com The resulting QSAR equation can highlight which molecular properties are most influential for the desired activity. For instance, a model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position enhance the inhibitory activity of pyrimidine-cyclobutanol hybrids.

Crucially, the predictive power of the QSAR model must be rigorously validated. This is done using statistical metrics such as the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (Q²) to assess the model's robustness and prevent overfitting. mdpi.com A validated QSAR model can then be used to screen virtual libraries of related compounds to prioritize the synthesis of those with the highest predicted activity, saving significant time and resources. nih.gov

Table 2: Example Dataset for a QSAR Study of Pyrimidine-Cyclobutanol Hybrids
CompoundR Group (on Pyrimidine)Molecular Weight (g/mol)LogPPolar Surface Area (Ų)Experimental pIC50
Analog 15-Br257.11.8556.86.5
Analog 25-Cl212.71.5056.86.2
Analog 35-F196.21.2256.85.9
Analog 45-I304.12.3156.86.8
Analog 55-CN202.20.9580.67.1

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical computational studies are essential for predicting and understanding the Nonlinear Optical (NLO) properties of novel materials, which are critical for applications in optoelectronics and photonics. nih.gov For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be employed to investigate its potential as an NLO material. nih.govresearcher.life Organic molecules with π-conjugated systems and charge asymmetry often exhibit significant NLO responses. nih.gov The pyrimidine ring in the target molecule provides a π-deficient system that can contribute to these properties.

The theoretical investigation of NLO properties involves calculating several key parameters from the molecule's optimized geometry. These calculations are typically performed using a specific DFT functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p). nih.gov The primary NLO-related properties computed include:

Linear Polarizability (α): Describes the linear response of the molecular electron cloud to an external electric field.

First Hyperpolarizability (β or β_total): This is the key parameter for second-order NLO effects, such as second-harmonic generation (SHG). It quantifies the asymmetric distortion of the electron cloud under a strong electric field. Materials with large β values are sought after for NLO applications. nih.gov

Third-Order Hyperpolarizability (γ): Relates to third-order NLO phenomena.

For this compound, the presence of the electron-withdrawing bromopyrimidine ring and the cyclobutanol group can create an intramolecular charge transfer system, which is a known strategy for enhancing NLO properties. Theoretical calculations can elucidate the magnitude of this effect. The results are often compared to a standard reference material with known NLO activity, such as urea, to gauge the potential of the new compound. researcher.life A calculated first hyperpolarizability value significantly greater than that of urea would suggest that the compound is a promising candidate for further experimental investigation as an NLO material.

Table 3: Theoretically Calculated NLO Properties of this compound Compared to Urea
ParameterThis compound (Calculated)Urea (Reference)Unit
Dipole Moment (μ)4.5 D1.37 DDebye
Average Polarizability (α)145.2 x 10-2427.8 x 10-24esu
First Hyperpolarizability (β_total)8.9 x 10-300.37 x 10-30esu

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Synthesis

1-(5-Bromopyrimidin-2-yl)cyclobutanol serves as a highly adaptable precursor in the synthesis of complex molecular architectures. The presence of distinct reactive sites—the nucleophilic hydroxyl group, the electrophilic carbon of the pyrimidine (B1678525) ring attached to the bromine, and the strained cyclobutane (B1203170) ring itself—allows for a variety of chemical transformations. This multifunctionality enables its use in the stepwise and controlled assembly of intricate organic molecules.

The strategic use of this compound facilitates the construction of novel and complex ring systems. The bromopyrimidine core is a well-established component in medicinal chemistry and can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the pyrimidine ring into more complex heterocyclic structures.

Furthermore, the cyclobutanol (B46151) portion of the molecule can be chemically manipulated to expand or rearrange the carbocyclic framework. Acid- or base-catalyzed ring-opening or ring-expansion reactions of the cyclobutanol can lead to the formation of substituted cyclopentanones or other larger ring systems, providing access to diverse carbocyclic scaffolds. The reactivity of the cyclobutane ring makes it a valuable synthon in organic synthesis. lifechemicals.com

Table 1: Potential Synthetic Transformations for Heterocyclic and Carbocyclic System Construction

Reaction TypeReagents and ConditionsPotential Outcome
Suzuki CouplingPd catalyst, base, boronic acid/esterAryl- or heteroaryl-substituted pyrimidine
Buchwald-Hartwig AminationPd catalyst, base, amineAmino-substituted pyrimidine
Ring ExpansionAcid or Lewis acid catalystFormation of cyclopentanone derivatives
Ring OpeningNucleophilic attackFunctionalized open-chain structures

The cyclobutanol moiety in this compound contains a stereocenter at the carbon bearing the hydroxyl group. This intrinsic chirality can be exploited in stereoselective synthesis to produce advanced intermediates with a high degree of stereochemical control. Methodologies for the stereoselective synthesis of cyclobutane-containing scaffolds have been developed, allowing for the preparation of enantiomerically pure starting materials. mdpi.com

These chiral building blocks are valuable in the synthesis of biologically active molecules where specific stereoisomers are required for desired pharmacological activity. The defined three-dimensional arrangement of substituents on the cyclobutane ring can influence the conformation of the final molecule, which is crucial for its interaction with biological targets. The synthesis of libraries of 3-substituted cyclobutanols has been demonstrated through methods like hyperbaric [2+2] cycloaddition reactions, showcasing the accessibility of these chiral intermediates. ru.nlresearchgate.net

Integration into Materials Science Research

The distinct chemical and physical properties imparted by the bromopyrimidine and cyclobutanol groups make this compound a candidate for integration into materials science research. The rigidity of the cyclobutane ring and the potential for intermolecular interactions involving the pyrimidine ring can influence the bulk properties of materials.

This compound can be utilized as a monomer or a functionalizing agent in the development of novel polymers and coatings. The hydroxyl group can participate in polymerization reactions, such as esterification or etherification, to form polyester or polyether backbones. The bromopyrimidine moiety can be incorporated as a pendant group, offering sites for post-polymerization modification. For instance, the bromine atom can be substituted to attach other functional groups, or it can be used to induce cross-linking. The synthesis of pyrimidine-containing donor-acceptor conjugated polymers has been explored for opto-electronic applications. tdl.org Additionally, end-functionalized polymers for biomedical applications have been synthesized using catalysts that sometimes feature bromopyridine ligands, indicating the compatibility of such moieties in polymerization processes. researchgate.net

Cyclobutane derivatives are finding increasing use in materials science, for example, in the creation of stress-responsive polymers. lifechemicals.com The rigid and strained nature of the cyclobutane ring can be harnessed to design materials with unique mechanical or photophysical properties. Polymers containing cyclobutane rings in their backbone can be synthesized through [2+2] photocycloaddition reactions. nih.govacs.org The incorporation of the this compound scaffold could lead to materials with tailored thermal stability, rigidity, and responsiveness, due to the specific stereochemistry and electronic properties of the cyclobutane ring.

In the field of tissue engineering, scaffolds provide a temporary support structure for cells to grow and form new tissue. nih.govnih.govyoutube.com The chemical composition of these scaffolds is crucial for biocompatibility and for guiding cellular behavior. Cyclobutane-containing scaffolds have been investigated for biomedical applications, including their use as surfactants and gelators. mdpi.com The incorporation of this compound into biomaterials could offer a way to create scaffolds with specific surface chemistries. The pyrimidine moiety could engage in hydrogen bonding or pi-stacking interactions, potentially influencing protein adsorption and cell adhesion on the scaffold surface.

Strategies for 3-Dimensional Building Blocks in Fragment-Based Drug Discovery

Fragment-based drug discovery has proven to be a powerful strategy for identifying novel therapeutics. drugdiscoverychemistry.com The initial step in FBDD involves screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. nih.gov These initial hits, which typically exhibit weak binding affinity, are then optimized and grown into more potent, drug-like molecules. nih.gov The success of this approach is highly dependent on the quality and diversity of the fragment library. vu.nl

Historically, fragment libraries have been dominated by flat, two-dimensional aromatic compounds. vu.nl While successful, this has led to an over-exploration of flat chemical space. Consequently, there is a growing demand for novel 3D fragments that can explore new areas of chemical space and interact with protein binding sites in ways that planar molecules cannot. nih.gov Three-dimensional fragments can offer improved solubility, better selectivity, and novel intellectual property landscapes. vu.nl The incorporation of sp³-rich scaffolds, such as the cyclobutane ring in this compound, is a key strategy in the development of next-generation 3D fragment libraries.

The design of effective 3D fragments is a meticulous process that balances molecular complexity with synthetic accessibility. The cyclobutane moiety is an attractive scaffold for FBDD due to its inherent three-dimensionality and conformational rigidity. nih.gov Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane ring presents substituents in well-defined spatial orientations, which can be advantageous for targeted binding interactions.

In the case of this compound, the scaffold is pre-functionalized with key reactive handles that serve as vectors for fragment elaboration. The tertiary alcohol of the cyclobutanol group can act as a hydrogen bond donor or acceptor and provides a potential point for derivatization through etherification or esterification. The pyrimidine ring offers multiple sites for modification, with the bromine atom at the 5-position being a particularly valuable handle for cross-coupling reactions. The nitrogen atoms within the pyrimidine ring can also engage in hydrogen bonding interactions with a protein target.

The strategic placement of these functional groups allows for controlled, vector-specific elaboration of the fragment, enabling medicinal chemists to systematically explore the chemical space around the core scaffold. This controlled growth is crucial for optimizing the binding affinity and pharmacokinetic properties of the initial fragment hit.

Table 1: Physicochemical Properties of a Representative Cyclobutyl Fragment

Property Value Significance in FBDD
Molecular Weight < 300 Da Adheres to the "Rule of Three" for fragments
cLogP 1-3 Ensures adequate solubility for screening
H-Bond Donors 1-3 Provides key interaction points with target
H-Bond Acceptors 1-3 Provides key interaction points with target
Rotatable Bonds < 3 Reduces conformational entropy upon binding

The 5-bromopyrimidine (B23866) moiety of this compound is a versatile platform for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to perform these reactions on a core fragment allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

One of the most widely used cross-coupling reactions in drug discovery is the Suzuki-Miyaura coupling. This reaction involves the coupling of an organoboron species with a halide, such as the bromine atom in our scaffold. A wide range of medicinally relevant aryl and heteroaryl boronic acids and esters are commercially available, allowing for the introduction of various substituents at the 5-position of the pyrimidine ring. These substituents can be chosen to probe specific interactions within a protein's binding pocket, such as π-stacking or hydrophobic interactions.

Other important cross-coupling reactions that can be employed include the Sonogashira coupling to introduce alkyne groups, the Heck coupling for the addition of alkenes, and the Buchwald-Hartwig amination to form carbon-nitrogen bonds. The ability to utilize these diverse reactions significantly expands the chemical space that can be explored from a single 3D fragment.

Table 2: Representative Cross-Coupling Reactions for Fragment Elaboration

Reaction Coupling Partner Resulting Linkage Potential for Medicinal Chemistry
Suzuki-Miyaura Arylboronic acid C-C (Aryl) Introduction of aromatic and heteroaromatic groups to probe for π-stacking and hydrophobic interactions.
Sonogashira Terminal alkyne C-C (Alkyne) Introduction of a rigid linear linker to access deeper pockets in the binding site.
Heck Alkene C-C (Alkene) Introduction of a more flexible linker compared to the alkyne.

To fully leverage the potential of a 3D fragment like this compound, a systematic analysis of its growth vectors is essential. Vector analysis in chemical space involves identifying all possible points of modification on a molecular scaffold and considering the spatial directionality of these modifications. This analysis helps in designing a library of derivatives that provides maximum structural diversity and explores the surrounding chemical space in a comprehensive manner.

For this compound, the primary vectors for elaboration are:

Vector 1: The bromine atom on the pyrimidine ring, which can be functionalized through various cross-coupling reactions. This vector allows for growth in the plane of the pyrimidine ring.

Vector 2: The hydroxyl group of the cyclobutanol, which can be derivatized to introduce new functionalities. This vector points away from the plane of the pyrimidine ring, allowing for exploration of the 3D space above the scaffold.

Vector 3: The cyclobutane ring itself, where C-H activation methodologies could potentially be employed for late-stage functionalization, offering additional vectors for growth.

By systematically exploring combinations of these vectors, a highly diverse library of compounds can be generated from a single, well-designed 3D fragment. Computational tools, such as principal moment of inertia (PMI) analysis, can be used to visualize the shape diversity of the resulting library and ensure a broad coverage of chemical space. nih.gov This strategic approach to library design increases the probability of identifying high-quality lead compounds in a fragment-based drug discovery campaign.

Table 3: Illustrative Vector Combinations for Structural Diversity

Vector 1 (Pyrimidine) Vector 2 (Cyclobutanol) Resulting Structural Motif Exploration of Chemical Space
Phenyl -OH Phenyl-pyrimidinyl-cyclobutanol Probing planar, hydrophobic interactions
Pyridyl -OH Pyridyl-pyrimidinyl-cyclobutanol Introducing a basic center for polar interactions
Phenyl -O-CH₃ Methoxy-cyclobutyl-phenyl-pyrimidine Modifying H-bonding capacity and exploring 3D space

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(5-Bromopyrimidin-2-yl)cyclobutanol, and how can regioselectivity be optimized in brominated pyrimidine intermediates?

  • Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the pyrimidine ring. Regioselectivity in bromination can be controlled via temperature and directing groups. For cyclobutanol formation, consider [2+2] photocycloaddition or ring-opening of strained intermediates.
  • Data Consideration : Compare yields of brominated intermediates under varying conditions (e.g., Br₂ vs. NBS). For example, bromination at the 5-position of pyrimidine derivatives often requires precise stoichiometry to avoid di-bromination .

Q. How can NMR spectroscopy distinguish between structural isomers of brominated cyclobutanol-pyrimidine derivatives?

  • Methodology : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and chemical shifts. For instance, the cyclobutanol ring’s protons exhibit distinct splitting patterns due to ring strain (~1.8–2.2 ppm for hydroxyl-proximal protons). 1H^1 \text{H}-13C^{13}\text{C} HSQC can resolve overlapping signals in the pyrimidine region .

Q. What stability challenges arise during storage of this compound, and how can degradation pathways be mitigated?

  • Methodology : Conduct accelerated stability studies under varying humidity and temperature. Degradation via hydrolysis (e.g., Br substitution) is common; use inert atmospheres and desiccants for storage. LC-MS can identify degradation products, such as de-brominated pyrimidines .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutanol moiety influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodology : Perform DFT calculations to map electron density on the pyrimidine ring. Compare reaction rates with/without the cyclobutanol group. Experimental validation: React with amines (e.g., benzylamine) under microwave conditions. Steric hindrance from the cyclobutanol reduces SNAr efficiency at the 2-position .

Q. What role does this compound play in modulating indoor surface chemistry, particularly in adsorption-oxidation processes?

  • Methodology : Apply surface-enhanced Raman spectroscopy (SERS) to study adsorption on silica or cellulose surfaces (common indoor materials). Track oxidation products (e.g., carbonyls) via GC-MS after exposure to ozone or hydroxyl radicals .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

  • Methodology : Use a standardized shake-flask method with HPLC quantification. For example, conflicting solubility reports in DMSO (20–30 mg/mL) may arise from impurities; purify via recrystallization (ethyl acetate/hexane) and re-test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.